2-(4-Methyl-3-nitrophenyl)-5-(4-{4-[5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}phenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Methyl-3-nitrophenyl)-5-(4-{4-[5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}phenyl)-1,3,4-oxadiazole is a complex organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)-5-(4-{4-[5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}phenyl)-1,3,4-oxadiazole typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The initial step often involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring. This reaction is usually carried out under acidic or basic conditions, often using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Nitration and Methylation: : The aromatic rings are nitrated using a mixture of concentrated nitric and sulfuric acids. Methylation can be achieved using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
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Coupling Reactions: : The final step involves coupling the oxadiazole core with the substituted phenyl groups. This can be achieved through nucleophilic aromatic substitution reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro groups in the compound can undergo reduction to form amino groups. This reaction typically uses reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst or sodium dithionite (Na₂S₂O₄).
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Reduction: : The compound can be reduced to form various derivatives, depending on the conditions and reagents used. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration. These reactions often require catalysts like iron (III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Iron (III) chloride (FeCl₃), aluminum chloride (AlCl₃)
Major Products
Amino Derivatives: Formed from the reduction of nitro groups.
Halogenated Compounds: Resulting from halogenation reactions.
Sulfonated Compounds: Produced through sulfonation reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as bioactive molecules. They may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. Their ability to interact with biological targets, such as enzymes and receptors, makes them promising candidates for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties, such as thermal stability and electronic characteristics, make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-5-(4-{4-[5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}phenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Methyl-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(4-Methyl-3-nitrophenyl)-5-(4-{4-[5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}phenyl)-1,3,4-oxadiazole stands out due to its complex structure, which provides unique electronic and steric properties. These properties can enhance its reactivity and interaction with various targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H20N6O7 |
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Molecular Weight |
576.5 g/mol |
IUPAC Name |
2-(4-methyl-3-nitrophenyl)-5-[4-[4-[5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenoxy]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C30H20N6O7/c1-17-3-5-21(15-25(17)35(37)38)29-33-31-27(42-29)19-7-11-23(12-8-19)41-24-13-9-20(10-14-24)28-32-34-30(43-28)22-6-4-18(2)26(16-22)36(39)40/h3-16H,1-2H3 |
InChI Key |
DKHVBFHUBHGQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NN=C(O5)C6=CC(=C(C=C6)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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